N-[3-(1H-benzimidazol-2-yl)propyl]-3-methylbenzamide
Overview
Description
N-[3-(1H-benzimidazol-2-yl)propyl]-3-methylbenzamide is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The structure of this compound consists of a benzimidazole ring attached to a propyl chain, which is further connected to a methylbenzamide group.
Preparation Methods
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-3-methylbenzamide typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of o-phenylenediamine with an appropriate aldehyde to form the benzimidazole ring.
Alkylation: The benzimidazole derivative is then alkylated with a propyl halide to introduce the propyl chain.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N-[3-(1H-benzimidazol-2-yl)propyl]-3-methylbenzamide can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)propyl]-3-methylbenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes and receptors, inhibiting their activity and leading to the desired pharmacological effects . For example, it may inhibit the activity of certain kinases or interfere with DNA replication in microbial cells .
Comparison with Similar Compounds
N-[3-(1H-benzimidazol-2-yl)propyl]-3-methylbenzamide can be compared with other benzimidazole derivatives, such as:
2-Substituted Benzimidazoles: These compounds have similar pharmacological activities but differ in their substitution patterns.
Benzisoxazole Derivatives: These compounds share a similar heterocyclic structure but have different biological activities.
Imidazole Derivatives: These compounds have a similar imidazole ring but lack the benzene ring fused to it.
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-3-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-13-6-4-7-14(12-13)18(22)19-11-5-10-17-20-15-8-2-3-9-16(15)21-17/h2-4,6-9,12H,5,10-11H2,1H3,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKRUQAURGCMFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCCC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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